molecular formula C26H32N8 B609947 CYP3cide CAS No. 1390637-82-7

CYP3cide

Número de catálogo B609947
Número CAS: 1390637-82-7
Peso molecular: 456.598
Clave InChI: WDWIMDKOXZZYHH-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CYP3cide, also known as PF-4981517, is a potent, selective, and time-dependent inhibitor of cytochrome P4503A4 (CYP3A4). It can be used to distinguish the contributions of CYP3A4 versus CYP3A5 in the metabolism of drugs . The IC50 values for Midazolam 1’-hydroxylase activity are 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively .


Molecular Structure Analysis

The molecular formula of CYP3cide is C26H32N8 and its molecular weight is 456.59 . The structure is complex, with multiple nitrogen-containing rings .


Chemical Reactions Analysis

CYP3cide is a mechanism-based inhibitor of CYP3A4 . When investigating its inhibitory properties, an extreme metabolic inactivation efficiency (k inact /K I) of 3300 to 3800 ml • min -1 • μmol -1 was observed .


Physical And Chemical Properties Analysis

CYP3cide is a solid substance with an off-white to light yellow color . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Drug Metabolism

  • Field : Pharmacology and Drug Discovery
  • Application : CYP3cide is used in the study of drug metabolism, specifically in understanding the role of CYP3A5, a member of the cytochrome P450 family of enzymes .
  • Method : CYP3cide is used as a selective inhibitor of CYP3A4, another member of the cytochrome P450 family, to isolate and study the metabolic activity of CYP3A5 .
  • Results : Studies have shown that CYP3cide can effectively inhibit CYP3A4, allowing researchers to accurately determine the contribution of CYP3A5 to drug metabolism .

Reaction Phenotyping of Drug Candidates

  • Field : Drug Discovery and Development
  • Application : CYP3cide is used in reaction phenotyping studies of drug candidates .
  • Method : CYP3cide is used to selectively inhibit CYP3A4, enabling the study of how drug candidates are metabolized by CYP3A5 .
  • Results : The use of CYP3cide has helped in characterizing the most selective CYP3A5 inhibitors and understanding their potential applications in drug discovery settings .

Understanding CYP3A5 Contribution to Drug Metabolism

  • Field : Pharmacogenetics
  • Application : CYP3cide is used to understand the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound’s pharmacokinetics .
  • Method : By inhibiting CYP3A4 using CYP3cide, researchers can isolate and study the metabolic activity of CYP3A5 .
  • Results : The use of CYP3cide has provided valuable insights into the relative roles of CYP3A4 and CYP3A5 in drug metabolism .

Developmental Toxicity Screening

  • Field : Toxicology
  • Application : While there’s no direct evidence of CYP3cide being used in developmental toxicity screening, the CYP3A family, which includes CYP3A5, plays a significant role in the metabolism of many substances that are screened for developmental toxicity .
  • Method : In general, substances are exposed to zebrafish embryos or other models, and their effects on development are observed .
  • Results : The results of these screenings help in understanding the potential developmental toxicity of new substances .

Drug-Drug Interaction Studies

  • Field : Pharmacokinetics and Pharmacodynamics
  • Application : CYP3cide is used in drug-drug interaction (DDI) studies to understand the effect of various inhibitors and inducers on drug metabolism .
  • Method : CYP3cide is used as a selective inhibitor of CYP3A4, allowing researchers to study the effect of other drugs on the metabolic activity of CYP3A5 .
  • Results : The use of CYP3cide has helped in understanding the impact of moderate or weak inhibitors or inducers on drug metabolism .

Personalized Medicine

  • Field : Personalized Medicine
  • Application : While there’s no direct evidence of CYP3cide being used in personalized medicine, the CYP3A family, which includes CYP3A5, plays a significant role in drug metabolism and response . Therefore, understanding the activity of CYP3A5 using CYP3cide could potentially contribute to personalized treatment strategies.
  • Method : By inhibiting CYP3A4 using CYP3cide, researchers can isolate and study the metabolic activity of CYP3A5 .
  • Results : The results of these studies could potentially help in tailoring drug treatments based on individual patient characteristics .

Predicting Drug-Target Binding Affinity

  • Field : Drug Discovery and Development
  • Application : While there’s no direct evidence of CYP3cide being used in predicting drug-target binding affinity, the CYP3A family, which includes CYP3A5, plays a significant role in drug metabolism and response . Therefore, understanding the activity of CYP3A5 using CYP3cide could potentially contribute to predicting drug-target binding affinity.
  • Method : By inhibiting CYP3A4 using CYP3cide, researchers can isolate and study the metabolic activity of CYP3A5 .
  • Results : The results of these studies could potentially help in predicting the binding affinity of new drug candidates .

Evaluating Drug-Induced Toxicity

  • Field : Toxicology
  • Application : While there’s no direct evidence of CYP3cide being used in evaluating drug-induced toxicity, the CYP3A family, which includes CYP3A5, plays a significant role in drug metabolism . Therefore, understanding the activity of CYP3A5 using CYP3cide could potentially contribute to evaluating the toxicity of new drug candidates.
  • Method : By inhibiting CYP3A4 using CYP3cide, researchers can isolate and study the metabolic activity of CYP3A5 .
  • Results : The results of these studies could potentially help in understanding the potential toxicity of new substances .

Safety And Hazards

CYP3cide is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

While several selective CYP3A4 inhibitors have been identified, the search for a selective CYP3A5 inhibitor has turned out to be rather challenging . Future endeavors to identify even more selective CYP3A5 inhibitors are warranted to enable accurate determination of CYP3A5 contribution to metabolism versus CYP3A4 .

Propiedades

IUPAC Name

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWIMDKOXZZYHH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747404
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CYP3cide

CAS RN

1390637-82-7
Record name 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04981517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
183
Citations
RL Walsky, RS Obach, R Hyland, P Kang, S Zhou… - Drug Metabolism and …, 2012 - ASPET
… CYP3cide's mechanism of action. To aid the researcher, multiple commercially available sources of CYP3cide … evidence provided here, we believe that CYP3cide is a very useful tool for …
Number of citations: 78 dmd.aspetjournals.org
E Tseng, RL Walsky, RA Luzietti, JJ Harris… - Drug metabolism and …, 2014 - ASPET
… In this study, CYP3cide was used as a tool to define quantitatively the relative contributions … , were examined in HLMs with and without CYP3cide to determine the role of CYP3A5 to …
Number of citations: 93 dmd.aspetjournals.org
E Tseng, RL Walsky, RA Luzetti, JJ Harris… - Drug Metabolism and …, 2014 - ASPET
Metabolism by cytochrome P4503A (CYP3A) is the most prevalent clearance pathway for drugs. Designation of metabolism by CYP3A commonly refers to the potential contribution by …
Number of citations: 1 dmd.aspetjournals.org
HM Work, SE Kandel, JN Lampe - The FASEB Journal, 2022 - Wiley Online Library
… , but CYP3cide and clobetasol propionate exhibited IC 50 values for CYP3A4 and CYP3A5 two to three orders of magnitude lower than CYP3A7. CYP3cide … activity using CYP3cide at …
Number of citations: 3 faseb.onlinelibrary.wiley.com
RL Walsky, RS Obach, R Hyland, P Kang, S Zhou… - Drug Metabolism and …, 2012 - ASPET
… CYP3cide’s mechanism of action. To aid the researcher, multiple commercially available sources of CYP3cide … evidence provided here, we believe that CYP3cide is a very useful tool for …
Number of citations: 2 dmd.aspetjournals.org
XM Zhuang, TH Zhang, SJ Yue, J Wang, H Luo… - Biochemical …, 2016 - Elsevier
… By adding CYP3cide with ICO to the incubation, the V max values increased 2-fold over the CYP3cide control. Addition of ketoconazole with ICO alone or ICO plus CYP3cide resulted in …
Number of citations: 7 www.sciencedirect.com
Y Zhu, F Wang, Q Li, M Zhu, A Du, W Tang… - Drug Metabolism and …, 2014 - ASPET
… In addition, racemic amlodipine was incubated with expressed CYP3A4 and CYP3A5 with or without CYP3cide under the conditions described earlier. In the same experiment, …
Number of citations: 109 dmd.aspetjournals.org
F Kazmi, P Yerino, BW Ogilvie, E Usuki… - Drug Metab …, 2014 - researchgate.net
… by 96-100%; paroxetine inactivated CYP2D6 activity by 55-90% with moderate inhibition of CYP2B6; quinidine selectively inactivated CYP2D6 by 55-90%; and ketoconazole, CYP3cide…
Number of citations: 5 www.researchgate.net
J Matsumoto, H Nakamura, SN San, H Sato… - Personalized Medicine …, 2019 - Elsevier
… L-PPXE by tacrolimus, midazolam, and CYP3cide. Concentrations of 10 μM for tacrolimus, 10 μM for midazolam, and 1 μM for CYP3cide were selected as the median concentrations in …
Number of citations: 3 www.sciencedirect.com
JM Weber, BJ Ring, JM Hutzler - DRUG …, 2015 - TAYLOR & FRANCIS LTD 4 PARK …
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.